(R)-5-Methyl-3-(methylamino)hexanoic acid
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Overview
Description
®-5-Methyl-3-(methylamino)hexanoic acid is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-3-(methylamino)hexanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the alkylation of a suitable precursor with a methylating agent under controlled conditions to introduce the methylamino group.
Industrial Production Methods
Industrial production of ®-5-Methyl-3-(methylamino)hexanoic acid often employs large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-3-(methylamino)hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methylamino group to a corresponding amide or nitrile.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Amides, nitriles.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
®-5-Methyl-3-(methylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-5-Methyl-3-(methylamino)hexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar amino group but differs in the overall structure and reactivity.
Methylammonium lead halide: Contains a methylammonium group but is used primarily in materials science applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R)-5-methyl-3-(methylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-7(9-3)5-8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
IVVTXKJXLQQNQP-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC |
Origin of Product |
United States |
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